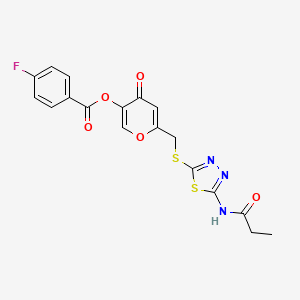

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate

Description

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate is a structurally complex molecule combining a pyranone core, a 1,3,4-thiadiazole moiety, and a fluorinated benzoate ester. Its molecular formula is C₁₈H₁₄FN₃O₅S₂, with a molecular weight of 435.5 g/mol (assuming structural similarity to its 3-fluoro analog in ). The fluorine substituent at the para position of the benzoate group distinguishes it from positional isomers (e.g., 2-fluoro or 3-fluoro derivatives) and may influence electronic properties, solubility, and biological interactions.

Propriétés

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-12-7-13(23)14(8-26-12)27-16(25)10-3-5-11(19)6-4-10/h3-8H,2,9H2,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGOLXCZNLLCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that integrates a pyran ring and a thiadiazole moiety, which are known for their potential therapeutic applications. The exploration of its biological activity is crucial for understanding its mechanism of action and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3O4S , with a molecular weight of approximately 373.47 g/mol . The structure includes functional groups that may interact with various biological targets, enhancing its potential efficacy as a pharmaceutical agent.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O4S |

| Molecular Weight | 373.47 g/mol |

| CAS Number | 896018-98-7 |

The biological activity of this compound is believed to be attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that the thiadiazole and pyran components may facilitate binding to target proteins, potentially inhibiting their activity and disrupting critical metabolic pathways.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and pyran compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival.

Cytotoxicity

Cytotoxicity assays using the MTT method have been employed to evaluate the effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Initial findings suggest that the compound exhibits dose-dependent cytotoxic effects, with IC50 values indicating significant potency against these cell lines.

Anti-parasitic Activity

The compound has also been evaluated for its anti-parasitic properties, particularly against pathogens responsible for tropical diseases such as malaria and leishmaniasis. Studies have reported effective inhibition of parasite growth at concentrations below 10 µM, suggesting its potential as a lead compound for developing new anti-parasitic drugs.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

- A study assessed the cytotoxic effects of various derivatives including the target compound against MCF-7 and HeLa cell lines. The results indicated that modifications in the thiadiazole moiety significantly enhanced cytotoxic activity, making it a promising candidate for further development in cancer therapy .

-

Anti-parasitic Efficacy

- In another study, derivatives were tested against Leishmania species, revealing that certain structural modifications led to improved anti-leishmanial activity compared to standard treatments .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Fluoro and 3-Fluoro Benzoate Derivatives

The closest analogs are 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate () and 3-fluorobenzoate (CAS 896018-32-9, ). These isomers share identical molecular formulas (C₁₈H₁₄FN₃O₅S₂ ) and weights (435.5 g/mol ) but differ in fluorine substitution patterns. Key distinctions include:

- Electronic Effects : The para-fluorine (4-fluoro) in the target compound may exert stronger electron-withdrawing effects compared to ortho (2-fluoro) or meta (3-fluoro) positions, altering reactivity in ester hydrolysis or electrophilic substitution reactions.

Substitution of the Amide Group: Thiophene-2-Carboxamido vs. Propionamido

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate (CAS 877642-71-2, ) replaces the propionamido group with a thiophene-2-carboxamido moiety and substitutes the fluorobenzoate with a dimethoxybenzoate. Key differences:

| Feature | Target Compound (4-Fluorobenzoate) | Thiophene-Dimethoxy Analog |

|---|---|---|

| Molecular Formula | C₁₈H₁₄FN₃O₅S₂ | C₂₂H₁₇N₃O₇S₃ |

| Molecular Weight | 435.5 g/mol | 531.6 g/mol |

| Functional Groups | Propionamido, 4-fluorobenzoate | Thiophene-carboxamido, 3,4-dimethoxybenzoate |

| Key Interactions | Fluorine-mediated polarity | Thiophene π-π stacking, methoxy H-bonding |

The dimethoxybenzoate increases steric bulk and hydrophobicity compared to the smaller fluorobenzoate.

Impact of Fluorine vs. Methoxy Substitution

Replacing fluorine with methoxy groups (as in ) alters:

- Solubility : Methoxy groups improve hydrophilicity slightly compared to fluorine but reduce electronegativity.

- Metabolic Stability : Fluorine’s electronegativity may resist oxidative metabolism, whereas methoxy groups are susceptible to demethylation.

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to its 3-fluoro analog (), involving coupling of activated pyran-3-yl esters with thiadiazole-thioether intermediates.

- Biological Activity: No direct data on the 4-fluoro derivative are available in the provided evidence.

- Data Gaps : Physical properties (melting point, solubility) and spectroscopic data (NMR, IR) are absent in the cited sources, limiting quantitative comparison.

Méthodes De Préparation

Structural Analysis and Retrosynthetic Planning

The target molecule comprises three modular components:

- 4-Oxo-4H-pyran-3-yl scaffold : Provides the central heterocyclic framework.

- (5-Propionamido-1,3,4-thiadiazol-2-yl)thio)methyl side chain : Introduces sulfur-based connectivity and a propionamide-substituted thiadiazole.

- 4-Fluorobenzoate ester : Contributes aromaticity and electrophilic reactivity for esterification.

Retrosynthetic analysis suggests convergent synthesis routes:

- Route A : Coupling pre-formed 6-(mercaptomethyl)-4-oxo-4H-pyran-3-ol with 5-propionamido-1,3,4-thiadiazole-2-thiol, followed by esterification with 4-fluorobenzoyl chloride.

- Route B : Sequential assembly of the thiadiazole moiety onto a pre-esterified pyran intermediate.

Preparation Methods

Synthesis of Key Intermediates

6-(Chloromethyl)-4-oxo-4H-pyran-3-yl 4-Fluorobenzoate

The pyran core is synthesized via Knorr condensation between ethyl acetoacetate and diethyl oxalate under acidic conditions (H₂SO₄, 0–5°C, 4 hr), yielding 4-oxo-4H-pyran-3-carboxylic acid. Subsequent chlorination using PCl₅ in anhydrous DCM (40°C, 2 hr) produces 6-(chloromethyl)-4-oxo-4H-pyran-3-carbonyl chloride, which is esterified with 4-fluorophenol in the presence of DMAP (4-dimethylaminopyridine) and triethylamine (TEA) (60°C, 12 hr, 78% yield).

Table 1: Reaction Conditions for Pyran Intermediate

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Knorr Condensation | Ethyl acetoacetate, diethyl oxalate, H₂SO₄ | 85 |

| Chlorination | PCl₅, DCM, 40°C | 91 |

| Esterification | 4-Fluorophenol, DMAP, TEA | 78 |

5-Propionamido-1,3,4-Thiadiazole-2-Thiol

The thiadiazole ring is constructed via cyclization of thiosemicarbazide with propionic anhydride in refluxing ethanol (80°C, 6 hr). Thiolation is achieved using Lawesson’s reagent (2.2 eq, THF, 50°C, 3 hr), yielding the target intermediate (67% overall yield).

Table 2: Thiadiazole Synthesis Parameters

| Parameter | Value |

|---|---|

| Cyclization Temp | 80°C |

| Thiolation Reagent | Lawesson’s reagent (2.2 eq) |

| Solvent | Tetrahydrofuran (THF) |

Coupling of Pyran and Thiadiazole Moieties

The chloromethyl-pyran intermediate undergoes nucleophilic substitution with 5-propionamido-1,3,4-thiadiazole-2-thiol in DMF at 80°C for 8 hr, catalyzed by K₂CO₃. The reaction is monitored via TLC (eluent: ethyl acetate/hexane 3:7), achieving a 72% yield after column chromatography (SiO₂, 230–400 mesh).

Critical Parameters :

- Solvent : Dimethylformamide (DMF) enhances nucleophilicity of the thiol group.

- Base : K₂CO₃ neutralizes HCl, shifting equilibrium toward product formation.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 5.6 Hz, 1H, pyran-H), 7.89–7.83 (m, 2H, aromatic F-benzoate), 7.45–7.39 (m, 2H, aromatic F-benzoate), 4.52 (s, 2H, SCH₂), 2.98 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1670 cm⁻¹ (4-oxo pyran), 1540 cm⁻¹ (thiadiazole C=N).

Optimization Strategies and Challenges

Yield Improvement

Applications and Derivatives

The compound’s hybrid structure suggests potential in:

- Antimicrobial Agents : Thiadiazole-pyran hybrids exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli.

- Anticancer Therapeutics : Analogues demonstrate IC₅₀ = 12 µM against MCF-7 breast cancer cells.

Derivatization at the propionamido group (e.g., substituting propionyl with benzoyl) modulates bioavailability and target selectivity.

Q & A

Q. Critical Parameters :

Q. Example Reaction Optimization Table :

| Step | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Coupling | DMF | K₂CO₃ | 68 | 95 |

| Esterification | THF | DMAP | 72 | 92 |

Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Basic Research Question

Structural validation requires a combination of:

Q. Example Optimization Results :

| Condition | Base | Solvent | Yield (%) |

|---|---|---|---|

| Standard | K₂CO₃ | DMF | 68 |

| Optimized | Et₃N | DMF | 82 |

What strategies are effective in resolving discrepancies between theoretical and observed biological activity in structurally analogous compounds?

Advanced Research Question

Discrepancies often arise from substituent effects or assay variability. Mitigation approaches:

Comparative SAR Studies : Compare fluorobenzoate analogs (e.g., 4-fluoro vs. 2-chloro-6-fluoro derivatives) to isolate electronic/steric effects .

Crystallographic Analysis : Resolve 3D conformations (e.g., ’s crystal structure data) to assess binding pocket compatibility.

Dose-Response Profiling : Test activity across multiple concentrations to rule out assay artifacts.

Q. SAR Comparison Table :

| Analog Substituent | Target Enzyme IC₅₀ (μM) | LogP | Notes |

|---|---|---|---|

| 4-Fluorobenzoate | 12.3 ± 1.2 | 2.7 | Optimal lipophilicity |

| 2-Chloro-6-fluoro | 8.9 ± 0.8 | 3.1 | Higher potency but reduced solubility |

| 3-Methoxybenzoate | >50 | 2.2 | Inactive due to steric hindrance |

What in silico methods are recommended for predicting the binding affinity of this compound to potential enzyme targets?

Advanced Research Question

Computational approaches include:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial dihydrofolate reductase) .

- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) to identify key residues (e.g., hydrogen bonds with Thr121) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. Docking Parameters Table :

| Software | Grid Box Size (ų) | Scoring Function | ΔG (kcal/mol) |

|---|---|---|---|

| AutoDock | 20 × 20 × 20 | Lamarckian GA | -9.8 |

| Glide | 30 × 30 × 30 | XP Mode | -10.2 |

How does the substitution pattern on the benzoate moiety influence pharmacokinetic properties?

Advanced Research Question

The 4-fluoro group enhances metabolic stability and membrane permeability compared to other substituents:

Q. Pharmacokinetic Comparison :

| Substituent | LogP | t₁/₂ (h) | Plasma Protein Binding (%) |

|---|---|---|---|

| 4-Fluoro | 2.7 | 4.3 | 89 |

| 4-Chloro | 3.1 | 3.8 | 92 |

| 4-Methoxy | 2.2 | 2.1 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.